molecular formula C6H2BrFI2 B14063489 1-Bromo-4,5-diiodo-2-fluorobenzene

1-Bromo-4,5-diiodo-2-fluorobenzene

Cat. No.: B14063489
M. Wt: 426.79 g/mol
InChI Key: XLGQPJKGBNYHCD-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4,5-diiodobenzene is an organohalogen compound characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-4,5-diiodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination and iodination of 2-fluorobenzene. The reaction typically requires the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific conditions to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of 1-Bromo-2-fluoro-4,5-diiodobenzene may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-4,5-diiodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-Bromo-2-fluoro-4,5-diiodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4,5-diiodobenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of multiple halogen atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • 1,4-Dibromo-2,5-difluorobenzene
  • 1,2-Dibromo-4,5-difluorobenzene
  • 1,4-Diiodotetrafluorobenzene
  • 1-Bromo-4-fluorobenzene

Uniqueness: 1-Bromo-2-fluoro-4,5-diiodobenzene is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties compared to other similar compounds .

Properties

Molecular Formula

C6H2BrFI2

Molecular Weight

426.79 g/mol

IUPAC Name

1-bromo-2-fluoro-4,5-diiodobenzene

InChI

InChI=1S/C6H2BrFI2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H

InChI Key

XLGQPJKGBNYHCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)I)Br)F

Origin of Product

United States

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